2-(Isoxazol-4-yl)ethanol
Overview
Description
2-(Isoxazol-4-yl)ethanol (CAS# 884504-75-0) is a research chemical with the molecular formula C5H7NO2 . It has a molecular weight of 113.12 .
Molecular Structure Analysis
The molecular structure of 2-(Isoxazol-4-yl)ethanol can be represented by the InChI code: 1S/C5H7NO2/c7-2-1-5-3-6-8-4-5/h3-4,7H,1-2H2 .
Chemical Reactions Analysis
Isoxazoles, including 2-(Isoxazol-4-yl)ethanol, are synthesized through a variety of reactions. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Physical And Chemical Properties Analysis
2-(Isoxazol-4-yl)ethanol has a predicted boiling point of 235.4±15.0 °C and a predicted density of 1.180±0.06 g/cm3 . The storage temperature is recommended to be 2-8°C .
Scientific Research Applications
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Medicinal Chemistry
- Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential . They have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
- The methods of application or experimental procedures involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
- The results or outcomes obtained have shown that the substitution of various groups on the isoxazole ring imparts different activity .
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Antifungal Research
- A series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and evaluated for their in vitro antifungal activity .
- The methods of application or experimental procedures involved multi-step reactions from 4-chloro/trifluoromethyl benzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, hydrazine hydrate, and aryl isocyanate .
- The results indicated that some compounds displayed high antifungal activity against Botrytis cinerea .
-
Pharmaceuticals
- Isoxazoles show numerous applications in diverse areas such as pharmaceuticals . They have been the subject of research in medicinal chemistry over the past decades .
- The methods of application or experimental procedures involve the development of new synthetic strategies and designing of new isoxazole derivatives .
- The results or outcomes obtained have shown that the substitution of various groups on the isoxazole ring imparts different activity .
-
Agro-Chemistry
- Isoxazoles also find applications in agro-chemistry . They are used in the synthesis of various agrochemicals due to their synthetic availability, special chemical and biological properties .
- The methods of application or experimental procedures involve the synthesis of new isoxazole derivatives using various synthetic strategies .
- The results or outcomes obtained have shown that these compounds can be used effectively in agro-chemistry .
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Industry
- Isoxazoles are used in various industrial applications . They are used in the synthesis of various industrial chemicals due to their synthetic availability and special chemical properties .
- The methods of application or experimental procedures involve the synthesis of new isoxazole derivatives using various synthetic strategies .
- The results or outcomes obtained have shown that these compounds can be used effectively in various industrial applications .
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EPAC Antagonists
- Isoxazole derivatives have been synthesized as EPAC antagonists . EPAC is a type of protein that is involved in various cellular processes, and antagonists can help to regulate its activity .
- The methods of application or experimental procedures involve the synthesis of new isoxazole derivatives .
- The results or outcomes obtained have shown that certain compounds have emerged as potential EPAC1 and EPAC2 inhibitors .
-
Antifungal Activities
- A series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested for in vitro antifungal activities against B. cinerea and R. cerealis .
- The methods of application or experimental procedures involved multi-step reactions from 4-chloro/trifluoromethyl benzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, hydrazine hydrate, and aryl isocyanate .
- The results indicated that some compounds displayed high antifungal activity against B. cinerea .
Future Directions
Isoxazoles, including 2-(Isoxazol-4-yl)ethanol, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research is likely to focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
2-(1,2-oxazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-2-1-5-3-6-8-4-5/h3-4,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWWZXCFAPIODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588690 | |
Record name | 2-(1,2-Oxazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isoxazol-4-yl)ethanol | |
CAS RN |
884504-75-0 | |
Record name | 4-Isoxazoleethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,2-Oxazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,2-oxazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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